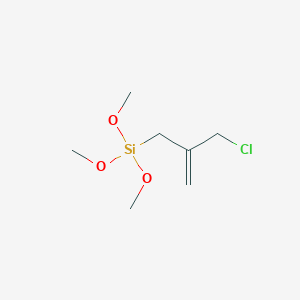

2-(Chloromethyl)allyltrimethoxysilane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)prop-2-enyl-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGGOCHUJJTJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC(=C)CCl)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555247 | |

| Record name | [2-(Chloromethyl)prop-2-en-1-yl](trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39197-94-9 | |

| Record name | [2-(Chloromethyl)prop-2-en-1-yl](trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl Allyltrimethoxysilane

Established Synthetic Routes and Precursors

The creation of 2-(Chloromethyl)allyltrimethoxysilane relies on well-established reaction types that are fundamental to organosilicon chemistry. These include nucleophilic substitution, palladium-catalyzed coupling reactions, and esterification.

Nucleophilic Substitution Approaches for Chloromethyl-Substituted Silanes

Nucleophilic substitution at the silicon center is a primary method for introducing various functional groups onto a silane (B1218182). libretexts.org In the context of chloromethyl-substituted silanes, a common precursor is a chlorosilane, where the chloride acts as an effective leaving group. libretexts.org Strong carbon-based nucleophiles, such as organolithium or Grignard reagents, can displace the chloride to form a new carbon-silicon bond. nih.gov

For instance, pentacoordinate chloromethylsilicates have been shown to react with a range of alkyllithium and aryllithium nucleophiles, where the chloride is displaced to yield a new functionalized silane. nih.gov While Grignard reagents were found to be ineffective in this specific case, the principle of using strong C-nucleophiles to substitute a halide on a silicon-containing substrate is a cornerstone of organosilane synthesis. nih.gov The synthesis of various tetraorganosilanes has been successfully achieved through the reaction of chlorosilanes with organomagnesium reagents, often catalyzed by zinc, or with silyl (B83357) lithium reagents in the absence of a transition metal catalyst. organic-chemistry.org

Key Research Findings in Nucleophilic Substitution for Silane Functionalization

| Reactants | Nucleophile | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Chloromethylsilicate | tert-Butyllithium | Cation Exchange | Neopentylsilicate | 74% | nih.gov |

| Chloromethylsilicate | Benzyllithium | - | Phenethylsilicate | - | nih.gov |

| Chloromethylsilicate | Cyclopropyllithium | - | Cyclopropyl-Substituted Silicate | 67% | nih.gov |

| Chloromethylsilicate | Phenyllithium | - | Benzylsilicate | - | nih.gov |

| Chlorosilanes | Organomagnesium Reagents | Zinc Catalyst | Tetraorganosilanes | - | organic-chemistry.org |

Coupling Reactions: Palladium-Catalyzed Methods for Allyl-Functionalized Silanes

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-silicon bonds, providing efficient routes to allyl-functionalized silanes. These methods often offer high selectivity and functional group tolerance. organic-chemistry.org

One prominent method is the palladium-catalyzed allylic silylation, which can use allylic alcohols and disilanes as precursors. organic-chemistry.orgacs.org This approach proceeds under mild and neutral conditions to produce regio- and stereodefined allylsilanes. organic-chemistry.orgacs.org Another significant strategy is the silyl-Heck reaction, which involves the palladium-catalyzed silylation of terminal alkenes with silyl halides to generate allyl or vinyl silanes. nih.gov This method allows for the direct attachment of a silyl group to an alkene. nih.gov Furthermore, the silyl-Negishi reaction, a cross-coupling between silyl halides and organozinc reagents, provides a direct pathway to alkyl and, by extension, allyl silanes. nih.gov These reactions are part of a broader class of palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira reactions, which are fundamental in modern organic synthesis for creating C-C bonds. youtube.com

Overview of Palladium-Catalyzed Allylsilane Synthesis

| Reaction Type | Precursors | Catalyst System Example | Key Features | Reference |

|---|---|---|---|---|

| Allylic Silylation | Allylic alcohols, Disilanes | Pd(BF₄)₂(MeCN)₄ | Mild, neutral conditions; high regio- and stereoselectivity | organic-chemistry.orgacs.org |

| Silyl-Heck Reaction | Terminal alkenes, Silyl halides | Pd catalyst with tBuPPh₂ ligand | High-yielding; accesses terminal allyl silanes with good E:Z ratios | nih.gov |

Esterification Reactions for Trimethoxysilyl Group Formation

The trimethoxysilyl group (-Si(OCH₃)₃) in this compound is typically formed via an esterification reaction. This process involves the reaction of a trichlorosilane (B8805176) precursor with an alcohol, in this case, methanol (B129727).

A common industrial method for producing chloromethyltrimethoxysilane is the direct esterification of chloromethyltrichlorosilane with anhydrous methanol. google.com This reaction can be performed under normal pressure, and the hydrogen chloride (HCl) byproduct is conveniently removed. google.com The crude product is then neutralized, often with a tertiary amine like triethylamine (B128534) or tri-n-butylamine, to remove residual acid before purification by distillation. google.com This method is efficient, with reported yields reaching 96-98%. google.com

Generally, esterification reactions can be catalyzed by acids or involve reagents that activate the carboxylic acid or alcohol. commonorganicchemistry.comorganic-chemistry.org While the synthesis of this compound involves the reaction of a chlorosilane with an alcohol rather than a carboxylic acid, the underlying principle of forming an ester-like linkage (Si-O-C) is analogous. google.comorganic-chemistry.org

Reaction Conditions and Catalytic Systems

The success of synthesizing organosilanes like this compound is highly dependent on the careful control of reaction conditions and the selection of appropriate catalytic systems.

Influence of Solvents and Temperature Regimes in Organosilane Synthesis

Solvents and temperature play a crucial role in directing the outcome of organosilane syntheses. spast.org The choice of solvent can affect reactant solubility, reaction rates, and even the catalytic pathway. For example, in the palladium-catalyzed silylation of allylic alcohols, a mixed solvent system of DMSO/MeOH was found to be critical for achieving optimal results, as using either solvent alone led to slower reactions or the formation of byproducts. organic-chemistry.org

Temperature control is equally vital. The synthesis of chloromethyltrimethoxysilane from chloromethyltrichlorosilane and methanol is typically conducted at elevated temperatures of 80–100°C. google.com In contrast, some preparations, like the formation of tris(trimethylsilyl)silane, require initial cooling to as low as -60°C to control the reaction's exothermicity, followed by warming to room temperature and refluxing to complete the reaction. orgsyn.org The optimization of reaction conditions, including temperature, is a standard procedure to maximize yield and minimize side reactions. acs.org

Role of Metal Catalysts and Ligands (e.g., Palladium Nanoparticles) in C-C Bond Formation

Metal catalysts are central to many modern synthetic methods for forming C-C and C-Si bonds. Transition metals like palladium are widely used due to their ability to cycle through different oxidation states, facilitating processes like oxidative addition and reductive elimination. youtube.com

The activity and selectivity of these metal catalysts are profoundly influenced by the ligands coordinated to the metal center. youtube.com In the silyl-Heck reaction, the phosphine (B1218219) ligand t-butyl-di(1-adamantyl)phosphine (tBuPPh₂) was identified as uniquely effective for the palladium catalyst, likely due to a balance of steric bulk and electron-richness. nih.gov Similarly, in the silyl-Negishi reaction, the DrewPhos ligand was paramount for promoting efficient and selective cross-coupling while suppressing isomerization. nih.gov The choice of palladium precursor can also be critical; for the silylation of allylic alcohols, Pd(BF₄)₂(MeCN)₄ was an effective catalyst, whereas common catalysts like Pd₂(dba)₃ were completely inefficient for this specific transformation. acs.org

While gold nanoparticles have been shown to catalyze the silylation of unactivated C(sp³)–O bonds to form diverse organosilicon compounds, the use of palladium nanoparticles in related C-C bond formations is also an area of active research, offering potential for high catalytic activity and recyclability. organic-chemistry.org

Advanced Synthetic Strategies and Process Optimization

The synthesis of specialized organosilanes such as this compound involves exploring advanced methodologies that offer improvements in efficiency, selectivity, and environmental impact over traditional methods. Process optimization focuses on refining reaction conditions to maximize yield and purity while minimizing energy consumption and waste. Key areas of innovation include the application of alternative energy sources like microwave irradiation and the use of electrochemical methods to drive reactions.

Microwave-Assisted Synthesis of Functional Materials

Microwave-assisted synthesis has emerged as a powerful technique in materials chemistry, offering significant advantages such as rapid heating, shorter reaction times, and increased product yields compared to conventional heating methods. youtube.comyoutube.comanton-paar.com This technology utilizes the ability of polar molecules to absorb microwave radiation, leading to efficient and uniform heating of the reaction mixture. youtube.com

In the context of organosilanes, microwave irradiation is particularly effective for sol-gel processes and the creation of functionalized materials. For instance, the synthesis of organo-modified nanostructured silica (B1680970) coatings has been successfully achieved using a microwave-assisted sol-gel method. mdpi.com This process typically involves two main steps: the initial formation of silica nanoparticles from a precursor like tetraethoxysilane (TEOS), followed by the functionalization of these nanoparticles with an organosilane. mdpi.com

While direct microwave-assisted synthesis of this compound is not extensively documented in peer-reviewed literature, the principles can be applied to its polymerization or grafting onto surfaces to create functional materials. The rapid and controlled heating can promote the hydrolysis and condensation reactions required for forming polysiloxane networks or surface coatings, potentially reducing synthesis time from days to minutes. mdpi.com

A study on dodecyltriethoxysilane (B91988) (DDTES) and TEOS to create water-repellent coatings illustrates the typical parameters for such a process, which could be adapted for this compound. mdpi.com

Interactive Data Table: Parameters for Microwave-Assisted Synthesis of Organo-Modified Silica mdpi.com

| Parameter | Condition | Purpose |

|---|---|---|

| Temperature | 70 °C | Silica nanoparticle growth and aging |

| Reaction Time | 30 min | Growth and functionalization |

| Method | Fast microwave irradiation | To ensure rapid and homogeneous heating |

| Precursors | TEOS and Organo-modified silane | Formation of hybrid material |

Electrochemical Synthesis Methods for Organosilanes

Electrochemical synthesis offers a sustainable and highly controllable alternative to traditional chemical reduction or oxidation methods for preparing organosilicon compounds. rsc.org It avoids the use of hazardous reagents like alkali metals and allows for reactions under mild conditions. electrochem.org Electrosynthesis has been successfully applied to form Si-Si and Si-C bonds, making it a promising strategy for producing a diverse array of functionalized silanes. electrochem.orgnih.gov

The core principle of electrochemical organosilane synthesis involves the reduction or oxidation of a silicon-containing precursor at an electrode surface to generate a reactive intermediate, such as a silyl anion or radical. nih.govcharlotte.edu This intermediate can then react with another species in the reaction mixture. For example, the reductive coupling of chlorosilanes is a common electrochemical route to disilanes and oligosilanes. nih.gov

A general pathway for the synthesis of organofunctional silanes involves the electrolysis of a mixture containing an organic halide and a chlorosilane or alkoxysilane. electrochem.org This one-pot process can achieve high yields of the desired functionalized silane by carefully selecting the solvent, supporting electrolyte, and electrolysis parameters. electrochem.org For instance, the electrosynthesis of a wide range of organosilanes has been demonstrated using a sacrificial magnesium anode and a graphite (B72142) cathode. rsc.org

This methodology could be adapted for the synthesis of this compound or its precursors. For example, an electrochemical approach could facilitate the coupling between an allyl species and a suitable trimethoxysilane (B1233946) precursor. The ability to precisely control the electrode potential allows for high selectivity, which is crucial when dealing with multifunctional molecules. charlotte.edu

Interactive Data Table: General Conditions for Electrochemical Organosilane Synthesis rsc.orgelectrochem.org

| Component | Material/Type | Function |

|---|---|---|

| Anode | Magnesium (sacrificial) | Oxidized during the reaction |

| Cathode | Graphite | Site of reduction |

| Electrolyte | Tetrabutylammonium perchlorate (B79767) (TBAClO₄) | Provides ionic conductivity |

| Control Method | Constant Current Electrolysis (CCE) | Maintains a constant reaction rate |

Mechanistic Investigations and Reaction Pathways of 2 Chloromethyl Allyltrimethoxysilane

Hydrolysis and Condensation Mechanisms of Trimethoxysilyl Groups

The silicon-alkoxy bond is the cornerstone of the compound's ability to form inorganic networks. The hydrolysis and subsequent condensation of the trimethoxysilyl group is a multi-step process fundamental to its application in sol-gel processes and as a coupling agent. nih.gov This transformation involves the initial reaction with water to form reactive silanol (B1196071) intermediates, which then condense to build a stable siloxane polymer network. nih.govgelest.com

Formation of Silanols and Siloxane Linkages

The primary step in the reaction of the trimethoxysilyl group is hydrolysis, where the methoxy (B1213986) groups (–OCH₃) are replaced by hydroxyl groups (–OH) in the presence of water. nih.govnih.gov This reaction proceeds sequentially, yielding a series of silanol intermediates. Low molecular weight silanols are typically generated through the kinetically controlled hydrolysis of the corresponding chlorosilanes or alkoxysilanes. gelest.comnih.gov

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions. gelest.com This can occur via two main pathways: a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol group and a remaining methoxy group. Both pathways lead to the formation of stable silicon-oxygen-silicon (Si-O-Si) bonds, known as siloxane linkages. nih.govresearchgate.net This process is the basis for the formation of polysiloxane networks. nih.gov The condensation of silanols can be observed and analyzed qualitatively using ²⁹Si NMR spectroscopy. afinitica.com

Influence of Water Content and Catalysis on Hydrolysis Kinetics

The kinetics of hydrolysis and condensation are highly sensitive to reaction conditions, particularly the water-to-silane molar ratio (r), the presence and type of catalyst, and the solvent system. nih.govresearchgate.net Stoichiometrically, a molar ratio of r=1.5 is required for the complete hydrolysis of a trialkoxysilane. nih.gov However, the rate of hydrolysis generally increases with water content up to a certain point, beyond which excess water can inhibit the reaction, potentially due to solubility issues. nih.gov

The hydrolysis reaction is typically slow in neutral conditions and is therefore almost always catalyzed. nih.gov Both acids and bases can serve as catalysts.

Acid Catalysis: Under acidic conditions, a proton attacks the oxygen atom of the alkoxy group, making it a better leaving group and facilitating nucleophilic attack by water. Acid-catalyzed hydrolysis is generally a rapid process. researchgate.net

Base Catalysis: Under basic conditions, the hydroxide (B78521) ion attacks the silicon atom directly in a nucleophilic substitution reaction. researchgate.net This mechanism often involves the formation of a pentacoordinate intermediate. researchgate.net

The choice of catalyst not only affects the rate of hydrolysis but also influences the structure of the resulting polysiloxane network. For instance, acid catalysis tends to produce more linear or randomly branched polymers, while base catalysis often leads to more highly cross-linked, colloidal structures. researchgate.net The presence of certain organic functional groups on the silane (B1218182) can also have a significant impact; studies on related compounds like chloromethylalkoxysilanes have shown an exceptionally high degree of reactivity in hydrolysis and condensation compared to standard silanes like 3-methacryloyloxypropyltrimethoxysilane. afinitica.com

| Factor | Influence on Reaction Kinetics and Structure | References |

|---|---|---|

| Water/Silane Ratio (r) | Affects hydrolysis rate and controls oligomer structure, shape, and molecular weight. Excess water can inhibit the reaction. | nih.gov |

| Acid Catalyst (e.g., HCl) | Promotes rapid hydrolysis by protonating the alkoxy group, leading to linear or randomly branched polymer structures. | researchgate.netresearchgate.net |

| Base Catalyst (e.g., NH₄OH) | Catalyzes reaction via nucleophilic attack on the silicon atom, often resulting in more compact, highly cross-linked structures. | researchgate.netresearchgate.net |

| Solvent | Affects the solubility of reactants and can influence reaction rates. The presence of alcohol (a reaction product) can delay hydrolysis. | nih.govcsic.es |

Reactivity of the Chloromethyl Functionality

The chloromethyl group (–CH₂Cl) imparts the reactivity of an alkyl halide to the molecule, allowing for a range of transformations that are distinct from those of simple allylsilanes. evitachem.com This functionality is a key site for introducing further chemical diversity through nucleophilic substitution or radical-mediated processes.

Nucleophilic Substitution Reactions with Various Reagents

The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by a wide variety of nucleophiles. utexas.edu This results in a nucleophilic substitution reaction where the chlorine atom, a good leaving group, is displaced. utexas.edu These reactions typically proceed via a bimolecular (Sₙ2) mechanism, which involves a single, concerted step where the nucleophile attacks the carbon as the chloride ion departs. libretexts.org This mechanism is favored for primary alkyl halides like the chloromethyl group. libretexts.org

A broad array of nucleophiles can be employed to modify the chloromethyl group, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For example, reactions with amines can form new C-N bonds, while reactions with thiols or their conjugate bases (thiolates) can form thioethers (C-S bonds). evitachem.comlibretexts.orgnih.gov Such reactions have been used to synthesize various functional silanes from chloromethylalkoxysilane precursors. afinitica.com

| Nucleophile | Reagent Example | Product Functional Group | References |

|---|---|---|---|

| Hydroxide | NaOH | Alcohol (-CH₂OH) | utexas.edu |

| Amine | R-NH₂ | Substituted Amine (-CH₂-NHR) | libretexts.org |

| Thiolate | R-SNa | Thioether (-CH₂-SR) | nih.gov |

| Azide | NaN₃ | Azide (-CH₂N₃) | libretexts.org |

| Carbanion (e.g., Acetylide) | RC≡CNa | Internal Alkyne (-CH₂-C≡CR) | libretexts.org |

Radical-Mediated Transformations and Thiol-Ene Reactions

Beyond nucleophilic substitution, the allyl group of 2-(Chloromethyl)allyltrimethoxysilane enables participation in radical-mediated reactions, most notably the thiol-ene reaction. wikipedia.org This powerful "click chemistry" reaction involves the addition of a thiol (R-SH) across the alkene (the allyl group). wikipedia.orgsmu.edu The reaction can be initiated by heat or, more commonly, by UV light in the presence of a photoinitiator, which generates a thiyl radical (R-S•). wikipedia.org

The thiyl radical adds to the allyl double bond in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. wikipedia.org This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.org The thiol-ene reaction is highly efficient, proceeds with high yield and stereoselectivity, and is tolerant of a wide variety of functional groups, making it a versatile tool for modifying organosilicon compounds. wikipedia.orgresearchgate.netmdpi.com This allows for the introduction of diverse functionalities, such as carboxyl groups or even other alkoxysilyl groups, onto the silane molecule. researchgate.net

Allylic Reactivity and Carbon-Carbon Bond Formation

The allylic system, comprising the C=C double bond and the adjacent chloromethyl group, is a site of significant reactivity. It can participate in reactions that form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. princeton.edu The compound can undergo palladium-catalyzed substitution reactions involving the allylic chloride, leading to a diverse range of transformations. evitachem.com

A notable transformation is the intramolecular allyl-migration reaction. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), allyl(chloromethyl)diorganosilanes can undergo an allyl rearrangement with allylic inversion. researchgate.net This process involves the formation of a cationic intermediate, which can then be trapped by other reagents. For instance, in the presence of allyltrimethylsilane, a new C-C bond is formed, leading to a more complex silacyclopentane (B13830383) structure. researchgate.net This reactivity highlights the compound's potential as an intermediate in constructing more elaborate molecular architectures. evitachem.comresearchgate.net

Electrophilic and Nucleophilic Allylation Reactions

The dual functionality of this compound allows it to act as either an electrophile or a nucleophile under different reaction conditions.

As an electrophile , the chloromethyl group is the primary site of reactivity. In the presence of a Lewis acid catalyst such as aluminum chloride, the chlorine atom can be activated, leading to the formation of a carbocationic intermediate. This electrophilic center can then undergo intramolecular reactions, such as an allyl-migration, to form new cyclic silane structures. For instance, allyl(chloromethyl)diorganosilanes have been shown to undergo an aluminum chloride-catalyzed allyl rearrangement with allylic inversion to yield (3-butenyl)diorganochlorosilanes. researchgate.net The reaction proceeds through an (allyl)silylmethyl cation intermediate, which can be trapped by other nucleophiles present in the reaction mixture, such as another molecule of an allylsilane. researchgate.net The reactivity in these electrophilic reactions is consistent with the stability of the carbocation generated through complexation of the chloromethyl group with the Lewis acid. researchgate.net

Conversely, the allyltrimethoxysilane (B1265876) moiety can function as a nucleophile . Allylsilanes are known to react with electrophiles, resulting in substitution where the silyl (B83357) group is replaced. scispace.com The carbon-silicon bond can be cleaved during a transmetalation step in metal-catalyzed reactions, allowing the allyl group to be transferred to an electrophilic partner. wikipedia.org The nucleophilicity of the allyl group can be enhanced by activation with a Lewis base. For example, Lewis basic salts can promote the coupling of organotrimethylsilanes with various aromatic electrophiles. nih.gov This activation strategy suggests that this compound could similarly be activated to react with a range of electrophiles, showcasing its utility as a nucleophilic allylating agent. The presence of the trimethoxysilyl group is crucial, as it can be activated by fluoride (B91410) ions or a base to form a hypervalent silicon species, which is more labile and facilitates the transfer of the allyl group. organic-chemistry.org

Metal-Catalyzed Coupling Mechanisms (e.g., sp2-sp3 Coupling)

A significant application of this compound is in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, particularly between sp2- and sp3-hybridized carbon atoms. A notable example is the remote sp2-sp3 coupling of chloromethylarenes with allyltrimethoxysilane. researchgate.net This reaction allows for the allylation of aromatic rings at positions remote from the initial chloromethyl group, yielding allyl arenes in moderate to excellent yields under mild conditions. researchgate.net

The proposed mechanism for this transformation involves a catalytic cycle typical of palladium cross-coupling reactions:

Oxidative Addition : The cycle begins with the oxidative addition of the chloromethylarene to a Pd(0) complex, forming a benzyl-Pd(II) intermediate.

Transmetalation : The allyltrimethoxysilane, activated by a fluoride source or base, then undergoes transmetalation with the Pd(II) complex. This step involves the transfer of the allyl group from the silicon atom to the palladium center, displacing the halide or other leaving group.

Reductive Elimination : The final step is the reductive elimination of the two organic fragments (the aryl and allyl groups) from the palladium center, forming the new C(sp2)-C(sp3) bond and regenerating the Pd(0) catalyst. wikipedia.org

This type of coupling provides a powerful tool for the synthesis of complex organic molecules, including various functionalized benzyltrimethylsilanes and triarylmethanes. rsc.orgorganic-chemistry.org The choice of ligands on the palladium catalyst can influence the reaction's efficiency and selectivity. nih.gov

| Substrate 1 (Chloromethylarene) | Substrate 2 | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1-(Chloromethyl)naphthalene | Allyltrimethoxysilane | Palladium Catalyst | Allyl naphthalene | Moderate to Excellent | researchgate.net |

| Benzyl (B1604629) chlorides | Allyltrimethoxysilane | Palladium Catalyst | Allyl arenes | Moderate to Excellent | researchgate.net |

Carboxylative Coupling Reactions Involving Allyltrimethoxysilane

Allyltrimethoxysilane is also a key reagent in palladium-catalyzed three-component carboxylative coupling reactions. These reactions allow for the incorporation of carbon dioxide (CO2) to synthesize valuable α,β-unsaturated esters. A prime example is the carboxylative Hiyama coupling of chloromethyl(hetero)arenes, allyltrimethoxysilane, and CO2, catalyzed by palladium nanoparticles (NPs). scirp.org

The reaction mechanism is thought to proceed as follows:

Oxidative addition of the chloromethyl(hetero)arene to the Pd(0) NP surface generates a benzylpalladium intermediate.

This is followed by the insertion of CO2 into the palladium-carbon bond.

The allyltrimethoxysilane then undergoes transmetalation, transferring the allyl group to the palladium center to form a π-allylpalladium chloride intermediate. scirp.org

Finally, reductive elimination yields the α,β-unsaturated ester product and regenerates the active Pd(0) catalyst.

This method represents an efficient way to fix CO2 into organic molecules under mild conditions. scirp.org The Hiyama coupling, in general, is a powerful tool for C-C bond formation and requires an activating agent, like a fluoride ion or a base, to facilitate the transmetalation from the organosilane. wikipedia.orgorganic-chemistry.orgchemrevlett.com Decarboxylative versions of the Hiyama coupling have also been developed, expanding the utility of this reaction class. chemrevlett.comresearchgate.net

Computational Chemistry and Theoretical Insights

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanistic details of reactions involving organosilicon compounds like this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

DFT calculations provide a powerful means to investigate the potential energy surfaces of reaction mechanisms, helping to understand reaction pathways and predict selectivity. nih.gov For palladium-catalyzed reactions involving allylic systems, DFT studies can model the structures of key intermediates and transition states. For example, in the palladium-catalyzed coupling of benzyl chloride with allyltributylstannan, which is analogous to reactions with allyltrimethoxysilane, DFT calculations at the B3LYP level have been used to study the dearomatization of the benzyl group. nih.gov These studies indicated that an intermediate, (η³-benzyl)(η¹-allyl)Pd(PH₃), is responsible for the formation of the kinetically favored product through reductive elimination. nih.gov

Theoretical studies on the Pd-catalyzed acylation of allylic esters with acylsilanes have also been conducted to understand the reaction mechanism, including the geometries of transition states and the relative free energies of different steps in the catalytic cycle. scirp.orgscirp.org Such calculations can help to determine the rate-determining step of the reaction. scirp.org DFT can also be used to study the effect of substituents and ligands on reaction outcomes, providing insights that can guide the optimization of reaction conditions. For instance, DFT calculations have been employed to understand the role of chlorine coverage on transition metal surfaces in hydrodechlorination reactions, which is relevant to the reactivity of the chloromethyl group in this compound. core.ac.uk

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Pd-catalyzed benzyl/allyl coupling | DFT (B3LYP) | Identified the key (η³-benzyl)(η¹-allyl)Pd(PH₃) intermediate responsible for the kinetic product. | nih.gov |

| Pd-catalyzed acylation of allylic esters with acylsilanes | DFT | Calculated geometries of transition states and relative free energies to identify the rate-determining step. | scirp.orgscirp.org |

| 1,2-dichloroethane hydrodechlorination | DFT (GGA-PW91) | Modeled the effect of chlorine coverage on transition metal surfaces, impacting reaction energetics. | core.ac.uk |

Prediction of Reactive Intermediates and Transition States

The elucidation of transition state (TS) structures is fundamental to understanding reaction mechanisms. researchgate.net While transition states are fleeting and difficult to observe experimentally, computational chemistry offers powerful tools for their prediction. ucmerced.edu For reactions involving this compound, such as palladium-catalyzed allylations, computational models can predict the geometry of transition states for key steps like oxidative addition and reductive elimination. dtu.dk

For example, in palladium-catalyzed allylic C-H activation, DFT modeling has been used to support a mechanism where a coordinated acetate (B1210297) acts as a base in an intramolecular fashion during the C-H activation step. dtu.dk Theoretical calculations of kinetic isotope effects (KIEs) can be compared with experimental values to validate proposed mechanisms and transition state structures. dtu.dk

Machine learning models are also emerging as a novel approach to rapidly predict TS structures for general organic reactions. researchgate.netucmerced.edu These models can derive the interatomic distances of a TS structure from features of the reactants and products, showing high success rates in subsequent quantum chemical optimizations. researchgate.net The application of such methods to the reactions of this compound could provide rapid insights into reaction pathways and help in the rational design of new catalytic processes. The prediction of reactive intermediates, such as π-allylpalladium complexes, is also crucial. researchgate.net DFT calculations can provide detailed information on the electronic and steric properties of these intermediates, which in turn dictate the course and selectivity of the reaction.

Applications in Advanced Materials Science and Engineering

Role in Interfacial Adhesion and Composite Materials

Silane (B1218182) coupling agents, including 2-(Chloromethyl)allyltrimethoxysilane, facilitate a durable bond between organic and inorganic materials. shinetsusilicone-global.com The mechanism involves a two-step process targeting the distinct functionalities of the silane molecule. thenanoholdings.comgelest.com

First, the trimethoxysilyl end of the molecule undergoes hydrolysis in the presence of moisture (water) to form reactive silanol (B1196071) groups (Si-OH). thenanoholdings.comhengdasilane.com These silanols then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates, such as silica (B1680970) or metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate). thenanoholdings.comhengdasilane.com This process effectively anchors the silane molecule to the inorganic surface.

Simultaneously, the organofunctional group—in this case, the chloromethylallyl group—is oriented away from the substrate surface. gelest.com This organic-compatible group is available to react and form covalent bonds with the surrounding polymer matrix during the curing or polymerization process. thenanoholdings.comhengdasilane.com This dual reaction sequence creates a strong molecular bridge at the organic-inorganic interface, improving adhesion and the performance of the hybrid system. bohrium.com This adhesion is described by some as a dynamic equilibrium of bond-making and bond-breaking, which allows for the relaxation of thermal stresses at the interface. bohrium.com

The performance of composite materials heavily relies on the compatibility and interaction between the polymer matrix and inorganic fillers. This compound is used to pre-treat the surfaces of these fillers to enhance their compatibility and dispersibility within the polymer.

Silica: The surface of silica and other siliceous materials is rich in silanol groups, making it highly receptive to modification by silane coupling agents. thenanoholdings.comajol.info Treating silica nanoparticles or fibers with this compound transforms their typically hydrophilic surface into a more hydrophobic and organophilic one. ajol.infoherts.ac.uk This surface modification reduces the tendency of the filler particles to agglomerate, leading to a more uniform dispersion within the polymer matrix and improved mechanical properties of the final composite. nih.gov The effectiveness of this grafting process can be influenced by parameters such as pH, concentration, time, and temperature. ajol.info

Metals: The surfaces of metals like aluminum, titanium, zirconium, and tin are typically covered with a layer of metal oxides that possess hydroxyl groups. thenanoholdings.comgelest.com Similar to silica, these metal oxide surfaces can be treated with this compound. The silane hydrolyzes and condenses with the metal-hydroxyl groups, forming stable M-O-Si linkages (where M is the metal). thenanoholdings.comresearchgate.net This treatment improves the adhesion of polymer coatings, paints, and adhesives to the metal substrate, enhancing corrosion resistance and durability. mdpi.com

Polymerization and Crosslinking Strategies

The reactive chloromethylallyl group of this compound allows it to participate directly in polymerization and crosslinking reactions, enabling the creation of novel polymer architectures and networked materials.

Covalent grafting involves the attachment of polymer chains to a surface or to another polymer backbone. researchgate.netnih.gov this compound can be utilized in "grafting to" or "grafting from" approaches.

In a "grafting to" strategy, pre-synthesized polymer chains with reactive functional groups can react with the chloromethyl group of the silane, which has been previously anchored to a substrate. Conversely, in a "grafting from" approach, the anchored silane's functional group can act as an initiation site for polymer growth directly from the surface. researchgate.net The chloromethyl group, for instance, can be used as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This allows for the growth of dense polymer brushes on a substrate, significantly altering its surface properties. researchgate.netnih.govmanchester.ac.uk

The allyl group [-CH₂-CH=CH₂] within the this compound molecule contains a carbon-carbon double bond, making it an unsaturated monomer. thenanoholdings.comsigmaaldrich.com This allows it to participate in copolymerization reactions with other vinyl or acrylic monomers, such as styrenes, acrylates, and methacrylates, typically via free-radical polymerization mechanisms. thenanoholdings.comcmu.edumdpi.com

When copolymerized, the silane is incorporated directly into the polymer backbone. nih.gov This results in a polymer chain that carries pendant trimethoxysilyl groups. These functionalized polymers can then be used in a variety of applications. For example, when used in a coating formulation, the silyl (B83357) groups can react with moisture to crosslink the polymer or adhere strongly to an inorganic substrate, improving the coating's durability and adhesion.

Crosslinking is the process of forming chemical links between polymer chains to create a three-dimensional network structure. sigmaaldrich.com this compound can act as an effective crosslinking agent due to its dual reactivity.

A common strategy involves synthesizing a polymer or copolymer using the allyl functionality of the silane, as described above. The resulting thermoplastic polymer contains pendant trimethoxysilyl groups. When this polymer is exposed to moisture, the silyl groups hydrolyze to silanols. These silanols can then condense with each other, forming strong and stable siloxane (Si-O-Si) crosslinks between different polymer chains. sinosil.com This process converts the thermoplastic material into a thermoset, creating a crosslinked polymer network with enhanced thermal stability, chemical resistance, and mechanical strength. sinosil.comnih.govrsc.org

| Functional Group | Role in Material Science Application |

| Trimethoxysilyl Group (-Si(OCH₃)₃) | Reacts with inorganic surfaces (silica, metal oxides) to form covalent Si-O-Substrate bonds, ensuring strong interfacial adhesion. Undergoes hydrolysis and condensation to form Si-O-Si crosslinks between polymer chains. thenanoholdings.comhengdasilane.comsinosil.com |

| Allyl Group (-CH₂-CH=CH₂) | Participates in free-radical copolymerization with other unsaturated monomers to incorporate the silane into a polymer backbone. thenanoholdings.com |

| Chloromethyl Group (-CH₂Cl) | Provides a reactive site for covalent grafting reactions, allowing for surface-initiated polymerization or attachment of polymer chains. researchgate.net |

Surface Functionalization for Tailored Material Properties

The ability to precisely control the surface chemistry of materials is paramount in developing advanced technologies. This compound is a key enabling molecule in this pursuit, offering a versatile platform for surface functionalization. The trimethoxysilyl group can form stable siloxane bonds (Si-O-Si) with hydroxylated surfaces such as silica, glass, and metal oxides, effectively anchoring the molecule to the substrate. Simultaneously, the chloromethyl and allyl groups remain available on the surface, acting as reactive sites for the subsequent attachment of a wide array of organic or biological molecules.

Strategies for Surface Modification of Diverse Substrates

The functionalization of material surfaces using this compound and related organosilanes is a versatile strategy applicable to a wide range of substrates, including inorganic oxides, polymers, and nanoparticles. The primary mechanism involves the hydrolysis of the methoxy (B1213986) groups in the presence of surface moisture, followed by condensation with surface hydroxyl groups, leading to the covalent grafting of the silane onto the substrate.

Inorganic Substrates (e.g., Silica, Alumina): The surfaces of materials like silica are rich in silanol (Si-OH) groups, which are ideal reaction sites for the trimethoxysilyl end of the molecule. This process, known as silanization, effectively transforms the hydrophilic inorganic surface into a functionalized surface whose properties are dictated by the tethered organic groups. For instance, studies on the adsorption of various silanes, such as allyltrimethoxysilane (B1265876), onto silica nanoparticles have demonstrated that experimental parameters including pH, concentration, time, and temperature significantly influence the efficiency of the grafting reaction. ajol.info This allows for fine-tuning the density of functional groups on the surface.

Polymer Substrates: While polymers may lack the native hydroxyl groups found on silica, surface activation techniques such as plasma treatment, corona discharge, or chemical oxidation can be employed to introduce these reactive sites. Once activated, the polymer surface can be readily modified with this compound. Common strategies include the "grafting to" method, where pre-synthesized polymer chains are attached to a functionalized surface, and the "grafting from" method, where polymerization is initiated from reactive sites created on the surface. nih.govnih.gov The chloromethyl group of the anchored silane is a particularly effective site for initiating certain types of graft polymerization. researchgate.nettaylorfrancis.commdpi.com

Nanoparticles: Functionalization is crucial for the stability, biocompatibility, and functionality of nanoparticles. nih.govresearchgate.net Silanization with molecules like this compound is a common method for modifying oxide-based nanoparticles, such as magnetic iron oxide (Fe₃O₄) or silica (SiO₂). mdpi.comnih.gov This surface layer not only prevents aggregation but also provides chemical handles for attaching targeting ligands, drugs, or catalysts. nih.govmdpi.com

The table below summarizes common strategies for modifying various substrates using bifunctional organosilanes.

| Substrate Type | Pre-treatment/Activation | Modification Strategy | Outcome |

| Silica/Glass | Cleaning/Hydroxylation | Direct silanization in solution or vapor phase | Covalent attachment of functional silane layer |

| Metal Oxides | Cleaning/Hydroxylation | Direct silanization | Creation of a stable organic-inorganic interface |

| Polymers | Plasma, UV, or chemical oxidation | "Grafting to" or "Grafting from" polymerization | Introduction of new surface functionalities |

| Nanoparticles | Dispersion in solvent | In-situ or post-synthesis silanization | Enhanced stability and tailored surface reactivity |

Monolayer and Multi-layer Deposition Techniques for Controlled Surface Chemistry

Achieving precise control over the thickness and chemical composition of the surface layer is critical for many applications, from microelectronics to biosensors. Deposition techniques using this compound allow for the formation of well-defined molecular layers.

Self-Assembled Monolayers (SAMs): This technique involves the spontaneous organization of molecules from a solution or vapor phase onto a solid substrate to form a single, ordered molecular layer. sinica.edu.tw For organosilanes like this compound on a hydroxylated surface like silicon dioxide, the process begins with the hydrolysis of the methoxy groups to form reactive silanols. These silanols then condense with surface hydroxyls and with each other, forming a covalently bonded, cross-linked siloxane network. nih.gov The result is a dense, stable monolayer with the allyl and chloromethyl groups oriented away from the surface, creating a new, well-defined chemical interface. nih.gov The quality and growth rate of these monolayers are influenced by factors such as the concentration of the silane, temperature, and ambient humidity. rsc.org

Layer-by-Layer (LbL) Assembly: While SAMs create a single functional layer, LbL techniques can be used to build up multilayer films with tailored architecture. After an initial layer of this compound is deposited, its reactive organic groups can be used to anchor a subsequent layer of a different molecule. For example, the chloromethyl group could react with an amine-terminated polymer, which in turn could present carboxylic acid groups for the next layer. This process can be repeated to build complex, multifunctional coatings with nanometer-scale precision over the composition and thickness of the entire assembly.

The following table outlines key deposition techniques and their characteristics for creating controlled surface chemistries.

| Technique | Description | Key Features |

| Solution Phase Deposition | Substrate is immersed in a dilute solution of the silane. | Simple, widely used; can lead to aggregation if not controlled. |

| Vapor Phase Deposition | Substrate is exposed to the silane in a gaseous state, often at elevated temperature and reduced pressure. | Produces high-quality, uniform monolayers with minimal contamination. rsc.org |

| Self-Assembled Monolayers (SAMs) | Spontaneous formation of a single, ordered molecular layer from solution or vapor. sinica.edu.tw | Provides high degree of order and control over surface properties. nih.gov |

| Layer-by-Layer (LbL) Assembly | Sequential deposition of molecular layers with complementary functionalities. | Allows for the construction of complex, multi-component thin films. |

Contributions to Nanomaterials and Catalysis

The dual reactivity of this compound makes it an invaluable precursor in the synthesis of sophisticated nanomaterials and advanced catalytic systems. It can be integrated directly into material structures or used to modify supports, thereby bridging the gap between inorganic and organic components.

Integration into Nanocomposite Structures and Hybrid Materials

This compound is a key ingredient in the creation of organic-inorganic hybrid materials, where distinct properties of organic polymers and inorganic solids are combined at the nanoscale. sol-gel.net

Sol-Gel Synthesis: The sol-gel process is a versatile method for producing solid materials from small molecules. jourcc.com When this compound is used as a co-precursor alongside a primary silica source like tetraethoxysilane (TEOS), it becomes incorporated into the resulting silica network. mdpi.comrsc.org The hydrolysis and co-condensation of the different silane precursors lead to the formation of a hybrid material where the organic chloromethylallyl groups are covalently distributed throughout the inorganic silica matrix. mdpi.comnih.gov This approach allows for the synthesis of materials with tunable porosity, mechanical strength, and chemical functionality. nih.govnih.gov This method has been used to create energetic nanocomposites and materials for optoelectronics. sol-gel.netunt.edumdpi.com

Nanocomposite Films: The compound can be used to functionalize nanoparticles, which are then dispersed within a polymer matrix to form a nanocomposite. For example, silica nanoparticles can first be surface-modified with this compound. These functionalized particles can then be incorporated into a polymer resin. The allyl or chloromethyl groups on the nanoparticle surface can then co-react with the polymer matrix during the curing process, leading to strong covalent bonding between the filler and the polymer. This enhances properties such as mechanical strength and thermal stability. A similar approach has been demonstrated using (3-mercaptopropyl)trimethoxysilane (B106455) to prepare nanocomposite films via thiol-ene polymerization. researchgate.net

Precursor for Advanced Catalytic Systems and Nanocatalysts

In catalysis, immobilizing a homogeneous catalyst onto a solid support combines the high selectivity of the catalyst with the ease of separation of a heterogeneous system. This compound is an ideal linker molecule for this purpose. rsc.orgrsc.org

Immobilization of Catalysts: A common strategy involves first grafting this compound onto an inert, high-surface-area support like mesoporous silica or alumina. researchgate.netresearchgate.net The tethered chloromethyl or allyl groups then serve as anchor points for attaching a catalytically active metal complex. For example, the chloromethyl group can react with a ligand containing a nucleophilic site (e.g., an amine or pyridine), which in turn coordinates to a metal center like palladium. acs.org This method securely immobilizes the catalyst, preventing it from leaching into the reaction mixture and allowing for its recovery and reuse.

Synthesis of Catalyst-Ligand Systems: The compound itself can be a precursor to ligands used in catalysis. The allyl group is known to participate in various palladium-catalyzed reactions. acs.orgnih.govelsevierpure.com For instance, research on the palladium-catalyzed coupling of chloromethylarenes with the closely related allyltrimethoxysilane demonstrates the reactivity of the allyl-silane moiety in forming new carbon-carbon bonds under mild conditions. acs.org This suggests that this compound could be used to synthesize more complex ligands or participate directly in catalytic cycles.

The following table presents research findings related to the use of functional organosilanes in catalysis.

| Research Area | Organosilane Used/Method | Finding |

| C-C Bond Formation | Allyltrimethoxysilane | Palladium-catalyzed sp²–sp³ coupling with chloromethylarenes to form allyl arenes. acs.org |

| Catalyst Immobilization | General Organosilanes | Functionalized mesoporous silica provides excellent support for covalent binding of homogeneous and enzyme catalysts. researchgate.net |

| Hybrid Catalysts | Atomic Layer Deposition (ALD) | Immobilizing molecular catalysts on solid supports via ALD enhances catalyst lifetime and allows use in sustainable solvents. rsc.orgrsc.org |

Analytical Characterization Methodologies for 2 Chloromethyl Allyltrimethoxysilane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic compounds. Both ¹H and ¹³C NMR are used to confirm the identity and structure of 2-(Chloromethyl)allyltrimethoxysilane by mapping the chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are influenced by the electronegativity of adjacent atoms (Cl, O, Si) and the presence of the C=C double bond. ucl.ac.ukwiley.comlibretexts.org

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Si-O-CH ₃ | 3.5 - 3.6 | Singlet | The nine protons of the three methoxy (B1213986) groups are equivalent and appear as a single sharp peak. |

| Si-CH ₂-C= | 1.8 - 2.0 | Singlet/Doublet | Protons on the carbon attached to the silicon atom. |

| =C-CH ₂-Cl | 4.0 - 4.2 | Singlet | The chloromethyl protons are deshielded by the adjacent chlorine atom. |

These are estimated values and can vary based on the solvent and instrument frequency.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. oregonstate.educompoundchem.com The signals are typically spread over a wider range than in ¹H NMR, providing clear resolution for each carbon atom.

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Si-O-C H₃ | ~50-52 | Signal from the methoxy group carbons. |

| Si-C H₂-C= | ~25-30 | The methylene (B1212753) carbon attached to the silicon. |

| =C-C H₂-Cl | ~45-50 | The chloromethyl carbon, shifted downfield by the chlorine atom. |

| C =CH₂ | ~140-145 | The quaternary vinylic carbon atom. |

These are estimated values and can vary based on the solvent and instrument frequency.

The confirmation is achieved by comparing the observed spectra with these predicted values and by using advanced NMR techniques like COSY and HSQC to establish proton-proton and proton-carbon correlations, respectively.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. capes.gov.brresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz Key functional groups in this compound have characteristic absorption bands.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H (alkene) | Stretch | 3080 - 3100 | Medium |

| C-H (alkane) | Stretch | 2840 - 3000 | Medium-Strong |

| C=C (alkene) | Stretch | 1640 - 1650 | Medium, can be weak |

| Si-O-C | Stretch | 1080 - 1100 | Strong, broad |

| C-Cl | Stretch | 650 - 800 | Medium-Strong |

The strong, broad absorption band around 1080-1100 cm⁻¹ due to the Si-O-C stretching is a particularly prominent feature in the IR spectrum of trimethoxysilanes. libretexts.orgnist.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, the C=C and Si-C stretching vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum, providing confirmatory evidence for these groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemicalbook.comevitachem.com

For this compound (Molecular Weight: 210.73 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) if it is stable enough to be detected. echemi.com However, organosilanes often undergo extensive fragmentation. libretexts.orglibretexts.org The fragmentation pattern is predictable and provides valuable structural information. chemguide.co.uk The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1). researchgate.net

Plausible Fragmentation Pathways and Key Ions

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 195 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 179 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 175 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 121 | [Si(OCH₃)₃]⁺ | The trimethoxysilyl cation, a very common fragment for this class of compounds. |

The analysis of these fragments helps to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, allowing for the calculation of their elemental composition and further confirming the compound's identity.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, by-products, or degradation products, thereby allowing for its purity to be accurately determined.

Gas Chromatography (GC) for Purity and Volatile Components

Gas chromatography (GC) is the premier method for assessing the purity of volatile and semi-volatile compounds like this compound. dss.go.thresearchgate.net The compound is vaporized and passed through a capillary column, where it is separated from other volatile components based on its boiling point and interaction with the column's stationary phase. hpst.cz

A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For unequivocal identification of impurities, a mass spectrometer is used as the detector (GC-MS). nih.govuah.edu This allows for the mass spectrum of each separated peak to be obtained, facilitating its identification. Given the reactivity of chlorosilanes, inert flow paths and columns are often required to prevent on-column reactions or degradation. hpst.czgoogle.com Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Non-volatile Impurities

While GC is suitable for volatile components, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally unstable impurities. However, the application of traditional reversed-phase HPLC to moisture-sensitive compounds like this compound is challenging. The trimethoxysilyl group is prone to hydrolysis in the presence of water, which is a common component of HPLC mobile phases. diva-portal.org This reaction would lead to the formation of silanols and their condensation products (siloxanes), causing peak distortion and inaccurate quantification of the parent compound.

Therefore, if HPLC analysis is required, it must be performed under strict non-aqueous conditions. Normal-phase HPLC using non-polar solvents like hexane (B92381) and a polar stationary phase could be a viable alternative for separating the target compound from non-volatile, polar impurities without causing degradation. The development of a robust HPLC method for this compound would require careful selection of the stationary and mobile phases to ensure sample integrity throughout the analysis. diva-portal.org

Advanced Characterization of Modified Surfaces and Composite Materials

The functionalization of surfaces and the creation of composite materials using this compound and its derivatives necessitate advanced analytical techniques to confirm the success of the modification and to understand the properties of the resulting materials. These methodologies provide insights into the elemental composition, morphology, and thermal behavior at a microscopic and macroscopic level.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material. mdpi.comeag.com When a surface is modified with this compound, XPS is employed to verify the presence of the silane (B1218182) and to study its chemical bonding to the substrate. The analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. eag.comcardiff.ac.uk

High-resolution scans of specific elemental peaks can provide information about the chemical environment and oxidation state of the atoms. For a surface treated with this compound, XPS analysis would focus on the detection of silicon (Si), oxygen (O), carbon (C), and chlorine (Cl) signals originating from the silane layer. The Si 2p peak would confirm the presence of the silane, while the C 1s spectrum would show components corresponding to the various carbon environments within the molecule (C-Si, C-C, C-Cl). The Cl 2p peak would verify the presence of the chloromethyl group, and the O 1s peak would be associated with the methoxy groups and the Si-O-Substrate bonds formed upon hydrolysis and condensation.

The relative atomic concentrations of these elements can be quantified from the peak areas, providing a stoichiometric analysis of the surface layer. This data is crucial for assessing the density and uniformity of the silane coating.

Table 1: Representative XPS Data for a Surface Modified with this compound

| Element | XPS Peak | Typical Binding Energy (eV) | Information Obtained |

| Silicon | Si 2p | ~102-103 | Presence of silane, formation of Si-O-Si or Si-O-Substrate bonds |

| Carbon | C 1s | ~284-287 | Presence of allyl and chloromethyl groups |

| Oxygen | O 1s | ~532-533 | Presence of methoxy groups and Si-O-Substrate bonds |

| Chlorine | Cl 2p | ~200-201 | Confirmation of the chloromethyl functional group |

Electron Microscopy (SEM/TEM) for Morphological and Nanostructure Analysis

Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and nanostructure of materials modified with this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. tescan-analytics.com An electron beam is scanned across the surface, and the resulting interactions generate secondary and backscattered electrons that are collected to form an image. tescan-analytics.com In the context of composites incorporating this compound, SEM is used to examine the dispersion of filler materials within a polymer matrix. researchgate.netresearchgate.net It can reveal the quality of the interface between the filler and the matrix, which is often enhanced by the silane coupling agent. SEM images can show whether the silane treatment has led to better adhesion and reduced agglomeration of filler particles. researchgate.net

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to study the internal structure of materials. researchgate.netnasa.govnih.gov A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through. nih.gov TEM is particularly useful for analyzing the nanostructure of composite materials. It can visualize individual filler particles and the surrounding polymer matrix at the nanoscale. researchgate.net For materials modified with this compound, TEM can provide direct evidence of the silane layer at the filler-matrix interface. researchgate.net

Table 2: Information from Electron Microscopy for Composites with this compound

| Technique | Information Provided | Relevance to the Composite |

| SEM | Surface morphology, particle dispersion, interfacial adhesion | Evaluates the effectiveness of the silane in promoting filler distribution and compatibility with the matrix. researchgate.netresearchgate.net |

| TEM | Internal nanostructure, filler size and shape, interfacial layer thickness | Provides high-resolution imaging of the silane coupling agent's effect at the filler-matrix interface. researchgate.netnasa.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability and Organic Content of Composites

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govmdpi.com It is a critical tool for evaluating the thermal stability of composite materials and for quantifying the amount of organic material, such as a silane coupling agent, grafted onto an inorganic filler. mdpi.comresearchgate.net

In a typical TGA experiment, the sample is heated at a constant rate, and its weight is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature, determined from the TGA curve, is a key indicator of the material's thermal stability. mdpi.comresearchgate.net For composites containing this compound, an increase in the decomposition temperature compared to the unmodified material would suggest that the silane has enhanced the thermal stability.

Furthermore, TGA can be used to determine the grafting density of the silane on a substrate or filler. The weight loss corresponding to the decomposition of the organic silane can be used to calculate the amount of silane present in the composite. This is particularly useful for optimizing the silanization process. In the analysis of chitosan-based composites, for instance, TGA has been used to study the thermal behavior and confirm the formation of grafted copolymers.

Table 3: Representative TGA Data for a Silica (B1680970) Nanoparticle Composite With and Without Silane Modification

| Material | Onset Decomposition Temperature (°C) | Weight Loss in Decomposition Region (%) | Interpretation |

| Unmodified Silica Nanoparticles | > 700 | < 2 | High thermal stability of the inorganic core. |

| Silane-Modified Silica Nanoparticles | ~250 - 450 | 5 - 15 | The weight loss corresponds to the decomposition of the grafted organic silane, indicating successful surface modification. researchgate.net |

| Polymer Composite with Unmodified Silica | ~300 | 95 | Baseline thermal stability of the polymer matrix. |

| Polymer Composite with Silane-Modified Silica | ~350 | 90 | Increased thermal stability due to improved interaction and bonding between the filler and the polymer matrix. mdpi.com |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Pathways with Enhanced Sustainability

The production of specialty chemicals like 2-(Chloromethyl)allyltrimethoxysilane is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction or elimination of hazardous substances, waste, and energy consumption. yale.eduepa.gov Future research will focus on developing synthetic pathways that are not only efficient but also environmentally benign.

Current synthetic methods for functionalized allylsilanes can involve multiple steps and the use of stoichiometric reagents. acs.orgfigshare.comnih.govcapes.gov.br A key area of future development lies in the adoption of catalytic processes that offer higher atom economy and lower waste generation. epa.gov For instance, palladium-catalyzed methods that utilize allylic alcohols directly as precursors represent a more cost-effective and environmentally friendly approach compared to traditional routes using allylic esters or ethers. acs.org Research into novel, robust, and recyclable heterogeneous catalysts, potentially inspired by metal-organic frameworks (MOFs) used in CO2 fixation, could lead to highly sustainable, solvent-free production processes. mdpi.com

Another paradigm shift involves the use of renewable feedstocks. The principles of green chemistry encourage sourcing raw materials from renewable resources wherever feasible. epa.gov Future pathways could explore the synthesis of the molecule's backbone from biomass-derived platform chemicals. Chlorine chemistry itself can be part of a sustainable cycle if byproducts like hydrogen chloride (HCl) are captured and repurposed, effectively creating a closed-loop system where resources are conserved. researchgate.net The overarching goal is to redesign the synthesis from the ground up, minimizing derivatization steps, reducing energy requirements by operating at ambient conditions, and preventing waste at its source. yale.edu

Table 1: Comparison of Synthetic Strategies for Functionalized Silanes

| Feature | Traditional Synthetic Pathways | Emerging Sustainable Pathways |

|---|---|---|

| Feedstocks | Typically petroleum-based | Focus on renewable, biomass-derived sources epa.gov |

| Catalysis | Often relies on stoichiometric reagents | Employs recyclable heterogeneous or homogeneous catalysts acs.orgmdpi.com |

| Atom Economy | Can be low due to multi-step processes and protecting groups | Maximized through one-pot procedures and catalytic cycles yale.edu |

| Solvents | Often uses volatile organic compounds (VOCs) | Aims for solvent-free conditions or green solvents (e.g., water, supercritical CO2) mdpi.com |

| Waste | Generates byproducts that may require treatment | Designed to prevent waste; byproducts are recycled or utilized researchgate.net |

| Energy | May require high temperatures and pressures | Optimized for ambient temperature and pressure to reduce energy footprint yale.edu |

Exploration of New Reactivity Modes and Derivatizations for Expanded Utility

The true potential of this compound lies in its multifunctional character, which allows for a vast number of chemical transformations. evitachem.com Future research will focus on exploring new reactivity modes and creating libraries of novel derivatives to expand its utility far beyond its current applications as a coupling agent.

The chloromethyl group serves as a versatile handle for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups, including azides, amines, thiols, ethers, and esters. Such derivatization can be used to create a diverse portfolio of functional silanes, each tailored for a specific purpose, such as initiating surface-polymerization or introducing specific binding sites.

The allylsilane portion of the molecule also offers rich chemical possibilities. Research has shown that related allyl(chloromethyl)silanes can undergo aluminum chloride-catalyzed intramolecular rearrangements to form novel silacyclopentane (B13830383) derivatives, opening pathways to new heterocyclic compounds. researchgate.net The allyl group's ability to migrate from a pentacoordinate silicon intermediate presents another unique reaction mode to be explored. documentsdelivered.com Furthermore, the allyl group can participate in various carbon-carbon bond-forming reactions, including palladium-catalyzed cross-couplings and allylation of carbonyl compounds. acs.orgsigmaaldrich.com

A significant emerging paradigm is the development of tandem or cascade reactions that engage multiple reactive sites on the molecule in a single, efficient process. For example, one could envision a one-pot reaction involving an initial substitution at the chloromethyl position, followed by an intramolecular cyclization or intermolecular cross-linking reaction via the allyl group, leading to complex molecular architectures with high efficiency.

Table 2: Potential Derivatizations of this compound

| Reactive Site | Reaction Type | Reagent Example | Resulting Functionality | Potential Application |

|---|---|---|---|---|

| -CH₂Cl | Nucleophilic Substitution | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | Precursor for "click" chemistry |

| -CH₂Cl | Nucleophilic Substitution | Ammonia (NH₃) or Amines | Aminomethyl (-CH₂NR₂) | pH-responsive systems, bioconjugation |

| -CH₂Cl | Nucleophilic Substitution | Sodium Thiolate (NaSR) | Thioether (-CH₂SR) | Metal binding, self-assembled monolayers |

| Allyl Group | Thiol-ene "Click" | Thiol (R-SH) | Thioether linkage | Cross-linking polymer networks |

| Allyl Group | Hydrosilylation | Hydrosilane (H-SiR₃) | Saturated C-Si linkage | Modification of silicones |

| Allyl & -CH₂Cl | Intramolecular Cyclization | Lewis Acid (e.g., AlCl₃) | Silacyclopentane ring researchgate.net | Synthesis of novel heterocycles |

| -Si(OMe)₃ | Hydrolysis/Condensation | Water (H₂O) | Siloxane Network (-Si-O-Si-) | Formation of coatings, gels, and composites |

Integration into Smart Materials and Responsive Systems

Smart materials, which can alter their properties in response to external stimuli such as light, temperature, or pH, are at the forefront of materials science. khm.desci-hub.se this compound is an ideal candidate for constructing these advanced systems due to its ability to bridge organic functional molecules with robust inorganic frameworks.

The trimethoxysilyl group is a classic precursor for forming silica (B1680970) or organosilicate networks via the sol-gel process. This allows the molecule to act as a foundational element for creating coatings, nanoparticles, and bulk materials. The true "smart" functionality is then introduced by leveraging the chloromethyl and allyl groups as anchors for stimuli-responsive moieties.

Future research will focus on grafting specific functional molecules and polymers onto scaffolds built with this silane (B1218182).

Thermo-responsive Systems: By attaching polymers like poly(N-isopropylacrylamide) (PNIPAM), which exhibits a sharp phase transition in water near human body temperature, researchers can create surfaces that switch between being hydrophilic and hydrophobic, or hydrogels that control the release of encapsulated agents with a change in temperature. sci-hub.se

Photo-responsive Materials: The chloromethyl group can be used to covalently bind photochromic dyes, such as diarylethenes or spiropyrans. oaepublish.com This would allow for the creation of materials that change color, wettability, or conformation upon exposure to specific wavelengths of light, with applications in optical data storage, smart windows, and anti-counterfeiting. oaepublish.com

pH and Chemo-responsive Systems: Grafting polymers with acidic or basic side groups can yield materials that swell, shrink, or change their surface charge in response to pH changes. Similarly, specific host molecules could be attached to create sensors that respond to the presence of certain chemicals.

The allyl group provides an additional tool for creating responsive networks through polymerization and cross-linking, enabling the fabrication of smart hydrogels, elastomers, and composites with tunable mechanical and responsive properties. oaepublish.com

Table 3: Integration Strategies for Smart Materials

| Stimulus | Responsive Moiety to be Attached | Attachment Site | Resulting Smart System |

|---|---|---|---|

| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) sci-hub.se | -CH₂Cl | Thermo-responsive surfaces, smart hydrogels |

| Light | Diarylethene or Azobenzene Dyes oaepublish.com | -CH₂Cl | Photo-switchable coatings, optical memory |

| pH | Poly(acrylic acid) or Poly(vinylpyridine) | -CH₂Cl | pH-gated membranes, drug delivery systems |

| Chemicals | Crown Ethers or Cyclodextrins | -CH₂Cl | Chemical sensors, selective sorbents |

| Redox | Ferrocene | -CH₂Cl | Electrochemically-active polymers |

| Mechanical Stress | Mechanophores | Allyl (via copolymerization) | Self-reporting or self-healing materials |

Advanced Computational Modeling for Predictive Design and Material Property Optimization

The traditional trial-and-error approach to chemical synthesis and materials development is time-consuming and resource-intensive. The future of chemical research lies in the synergy between experimental work and advanced computational modeling, which allows for the predictive design and optimization of molecules and materials.

Quantum chemical simulations, such as those using Density Functional Theory (DFT), are powerful tools for investigating molecular structure and reactivity. rsc.org For this compound, DFT can be employed to:

Elucidate the mechanisms of novel reactions and derivatizations, predicting their feasibility and selectivity.

Calculate the activation energies for different reaction pathways, guiding experimental efforts towards the most efficient conditions.

Analyze the electronic structure to understand how derivatization at one site affects the reactivity of another.

On a larger scale, Molecular Dynamics (MD) simulations can predict the bulk properties of materials constructed from this silane. MD can be used to:

Model the self-assembly of these silane molecules on a surface to predict the structure of the resulting monolayer.

Simulate the conformational behavior of grafted polymer chains in response to stimuli, providing insight into the mechanism of smart materials.

Predict mechanical properties (e.g., elasticity, stress-strain behavior) of cross-linked polymer networks.